molecular formula C14H9I3N2O2 B4910186 N-(4-carbamoylphenyl)-2,3,5-triiodobenzamide

N-(4-carbamoylphenyl)-2,3,5-triiodobenzamide

Cat. No.: B4910186
M. Wt: 617.95 g/mol
InChI Key: PUEWLXGWQXKSQX-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2,3,5-triiodobenzamide is a chemical compound characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a triiodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2,3,5-triiodobenzamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoyl amide with 2,3,5-triiodobenzoyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yield and efficiency. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and product quality. The use of safer and more environmentally friendly solvents and reagents is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2,3,5-triiodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-carbamoylphenyl)-2,3,5-triiodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2,3,5-triiodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The triiodo group enhances its ability to interact with biological molecules, making it useful in imaging and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(4-carbamoylphenyl)benzamide
  • N-(4-carbamoylphenyl)-8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide

Uniqueness

N-(4-carbamoylphenyl)-2,3,5-triiodobenzamide is unique due to the presence of three iodine atoms, which significantly enhance its radiopacity and make it particularly useful in imaging applications. This distinguishes it from other similar compounds that may lack such extensive halogenation .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-2,3,5-triiodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9I3N2O2/c15-8-5-10(12(17)11(16)6-8)14(21)19-9-3-1-7(2-4-9)13(18)20/h1-6H,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEWLXGWQXKSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C(=CC(=C2)I)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9I3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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